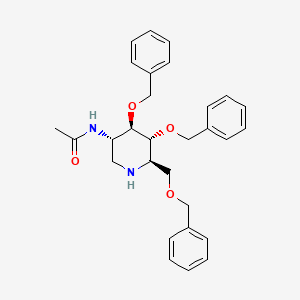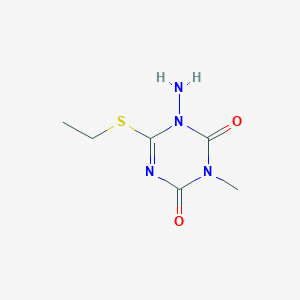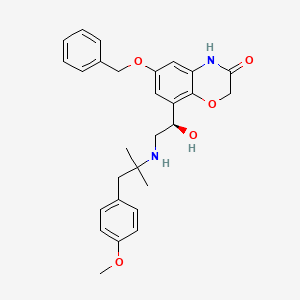
N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide is a complex organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and subsequent functionalization. Common reagents used in these reactions include benzyl chloride for benzylation, acetic anhydride for acetylation, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of benzyloxy groups to corresponding aldehydes or carboxylic acids.
Reduction: Hydrogenation of the piperidine ring or reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions at the benzyl or acetamide groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce piperidine alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with benzyloxy or acetamide functional groups. Examples include:
- N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)piperidin-3-yl)acetamide
- N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-methylpiperidin-3-yl)acetamide
Uniqueness
The uniqueness of N-((3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-((benzyloxy)methyl)piperidin-3-yl)acetamide lies in its specific functional groups and stereochemistry, which can influence its biological activity and chemical reactivity. Comparing its properties with similar compounds can provide insights into structure-activity relationships and guide the design of new derivatives with improved properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N-[(3S,4R,5R,6R)-4,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N2O4/c1-22(32)31-26-17-30-27(21-33-18-23-11-5-2-6-12-23)29(35-20-25-15-9-4-10-16-25)28(26)34-19-24-13-7-3-8-14-24/h2-16,26-30H,17-21H2,1H3,(H,31,32)/t26-,27+,28+,29+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJMHVPYEIBCIF-AMSOURPBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CNC(C(C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CN[C@@H]([C@H]([C@@H]1OCC2=CC=CC=C2)OCC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




